Aronixil
Overview
Description
ARONIXIL: is a chemical compound with the molecular formula C14H15ClN4O2 . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its pyrimidine scaffold, which is a versatile lead heterocycle in pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions: ARONIXIL can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-6-(2,3-dimethylphenyl)amino-2-pyrimidinylamine with glycine under specific reaction conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: ARONIXIL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
ARONIXIL has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds and pharmaceuticals.
Biology: this compound is employed in studying biological processes and interactions at the molecular level.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ARONIXIL involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, in cancer cells, this compound inhibits key enzymes involved in DNA replication and repair, thereby preventing cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
ARONIXIL is unique compared to other similar compounds due to its specific structural features and biological activity. Some similar compounds include:
Gemcitabine: An anticancer drug with a pyrimidine scaffold.
Vandetanib: A tyrosine kinase inhibitor used in cancer therapy.
Gefitinib: Another tyrosine kinase inhibitor with applications in cancer treatment.
These compounds share structural similarities with this compound but differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its applications and effects .
Properties
CAS No. |
86627-15-8 |
---|---|
Molecular Formula |
C14H15ClN4O2 |
Molecular Weight |
306.75 g/mol |
IUPAC Name |
2-[[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C14H15ClN4O2/c1-8-4-3-5-10(9(8)2)17-12-6-11(15)18-14(19-12)16-7-13(20)21/h3-6H,7H2,1-2H3,(H,20,21)(H2,16,17,18,19) |
InChI Key |
PNAYGNCLPYBJAL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)NCC(=O)O)Cl)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)NCC(=O)O)Cl)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aronixil |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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